Ethyl 3-bromo-2-cyano-5-methylbenzoate
Description
Ethyl 3-bromo-2-cyano-5-methylbenzoate is a substituted benzoate ester featuring a bromine atom at the 3-position, a cyano group at the 2-position, and a methyl substituent at the 5-position of the aromatic ring. This compound is structurally significant due to its multifunctional groups, which enable reactivity in cross-coupling reactions, nucleophilic substitutions, and applications in pharmaceutical or agrochemical synthesis.
Properties
IUPAC Name |
ethyl 3-bromo-2-cyano-5-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-3-15-11(14)8-4-7(2)5-10(12)9(8)6-13/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLKBODPUXHKCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)C)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-2-cyano-5-methylbenzoate typically involves the bromination of 2-cyano-5-methylbenzoic acid followed by esterification. The process can be summarized as follows:
Bromination: 2-cyano-5-methylbenzoic acid is treated with bromine in the presence of a suitable catalyst, such as iron(III) bromide, to introduce the bromine atom at the 3-position of the benzene ring.
Esterification: The resulting 3-bromo-2-cyano-5-methylbenzoic acid is then esterified with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Bromination: Using a continuous flow reactor to ensure efficient and controlled bromination.
Batch Esterification: Conducting the esterification in large batch reactors with precise control over temperature and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-2-cyano-5-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, to form substituted derivatives.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Substituted Derivatives: Depending on the nucleophile used, various substituted benzoates can be formed.
Amines: Reduction of the cyano group yields primary amines.
Carboxylic Acids: Hydrolysis of the ester group results in the formation of 3-bromo-2-cyano-5-methylbenzoic acid.
Scientific Research Applications
Ethyl 3-bromo-2-cyano-5-methylbenzoate is utilized in several scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibitors and receptor binding assays.
Medicine: As a precursor in the development of anti-inflammatory and anticancer agents.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which Ethyl 3-bromo-2-cyano-5-methylbenzoate exerts its effects is primarily through its reactivity as an electrophile. The bromine atom and cyano group make the benzene ring highly reactive towards nucleophiles, facilitating various substitution reactions. The ester group can undergo hydrolysis, releasing the active carboxylic acid moiety, which can interact with biological targets.
Comparison with Similar Compounds
Key Observations:
Functional Group Diversity: The formyl group (-CHO) in Ethyl 3-bromo-5-cyano-2-formylbenzoate increases polarity and reactivity toward nucleophilic additions compared to the cyano group in the target compound . The ethoxy group (-OCH₂CH₃) in Ethyl 3-bromo-5-cyano-2-ethoxybenzoate introduces steric hindrance and alters solubility relative to the methyl group in the target compound .
Electronic and Steric Effects: The cyano group at position 2 in the target compound strongly withdraws electrons, directing electrophilic substitutions to the para position (position 5). In contrast, the amino group (electron-donating) in activates the ring toward electrophiles.
Synthetic Utility: The bromine atom in all compounds serves as a handle for Suzuki-Miyaura or Ullmann couplings. However, the presence of a formyl group in allows for further derivatization (e.g., condensation to imines), while the cyano group in the target compound may facilitate nitrile-based transformations (e.g., hydrolysis to carboxylic acids).
Physicochemical and Spectroscopic Data
While experimental data for this compound are scarce, inferences can be drawn from analogs:
- Melting Point: Likely higher than Ethyl 2-amino-3-bromo-5-methylbenzoate (due to stronger intermolecular forces from the cyano group vs. amino) .
- Solubility : Lower in polar solvents compared to the ethoxy analog , as methyl groups reduce polarity.
- ¹H NMR: The methyl group at position 5 would resonate as a singlet near δ 2.3 ppm, while the cyano group would lack proton signals but influence neighboring substituents’ chemical shifts.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
